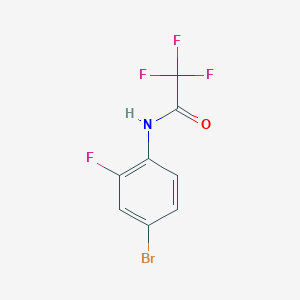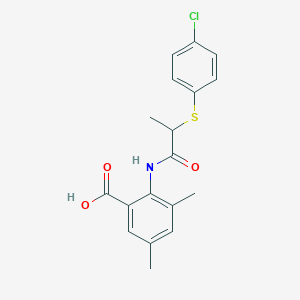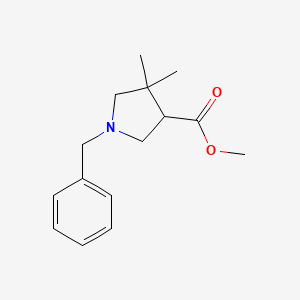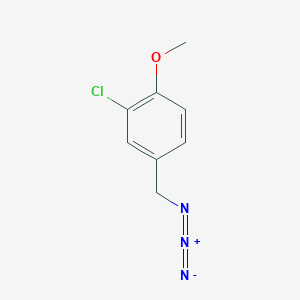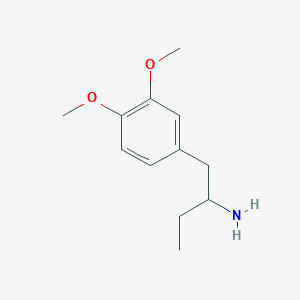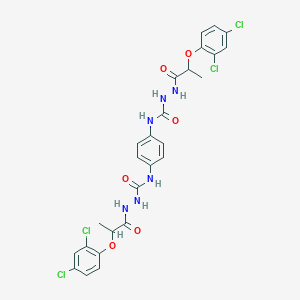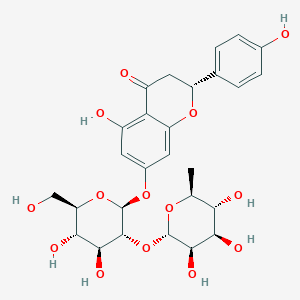
Naringin hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naringin hydrate is a flavonoid compound predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is responsible for the bitter taste in these fruits and has been extensively studied for its remarkable biological properties, including anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective activities .
作用機序
Naringoside, also known as (2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a flavanone compound that has been the subject of numerous studies due to its potential therapeutic effects .
Target of Action
It’s known that flavonoids like naringoside interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .
Mode of Action
It’s known that flavonoids like Naringoside can interact with their targets in various ways, such as by binding to receptors or enzymes, modulating signaling pathways, or influencing gene expression .
Biochemical Pathways
Naringoside is involved in the biosynthesis of naringenin, a common precursor for flavonoid natural products . The biosynthetic pathway involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .
Pharmacokinetics
It’s known that naringoside is metabolized in the liver into naringenin . This process involves two steps: first, Naringoside is hydrolyzed by α-L-rhamnosidase activity of naringinase to rhamnose and prunin. The prunin formed is then hydrolyzed by β-D-glucosidase activity of naringinase into naringenin and glucose .
Action Environment
The action, efficacy, and stability of Naringoside can be influenced by various environmental factors. For example, the absorption and metabolism of Naringoside can be affected by the presence of other compounds, the pH of the environment, and the individual’s metabolic state .
準備方法
Synthetic Routes and Reaction Conditions
Naringin can be synthesized through various methods, including acylation and glycosylation. The acylation reaction occurs in the glycoside region, enhancing the lipid solubility of naringin . High-speed counter-current chromatography (HSCCC) is another method used for the preparation and separation of naringin, utilizing a two-phase solvent system composed of ethyl acetate, n-butanol, and water .
Industrial Production Methods
Industrial production of naringin often involves extraction from citrus fruits. The process includes crushing the fruits, followed by solvent extraction and purification. The use of enzymes like naringinase can help in debittering grapefruit juice by breaking down naringin into its less bitter components .
化学反応の分析
Types of Reactions
Naringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its solubility and bioavailability .
Common Reagents and Conditions
Common reagents used in the reactions involving naringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .
Major Products Formed
The major products formed from these reactions include naringenin, which is the aglycone form of naringin, and various glycosylated derivatives that enhance its solubility and bioavailability .
科学的研究の応用
Naringin hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Used in the food industry for its antioxidant properties and in cosmetics for its anti-aging effects
類似化合物との比較
Similar Compounds
Naringenin: The aglycone form of naringin, known for its higher bioavailability and similar biological activities.
Hesperidin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anticancer activities
Uniqueness of Naringin
Naringin is unique due to its glycosylated structure, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin. this structure also enhances its solubility and stability, making it a valuable compound for various applications .
特性
IUPAC Name |
(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-VVEPWVCASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B6354385.png)
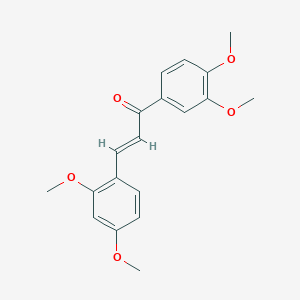
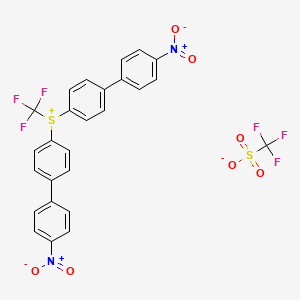
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
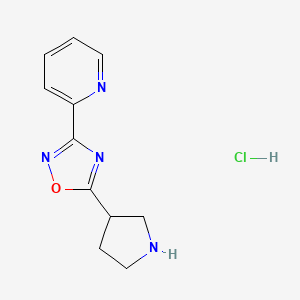
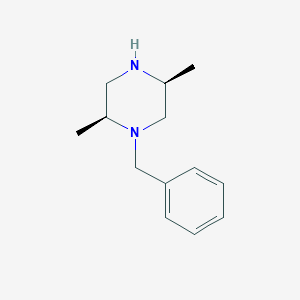
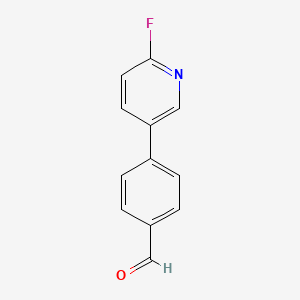
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
